3-bromo-N-(1-ethylpropyl)benzamide
Overview
Description
3-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is widely used in scientific research. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-ethylpropyl)benzamide is related to its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 3-bromo-N-(1-ethylpropyl)benzamide binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-ethylpropyl)benzamide are related to its ability to inhibit PARP activity. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. Furthermore, PARP inhibition has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(1-ethylpropyl)benzamide in lab experiments is its potency and selectivity towards PARP. This compound exhibits a high degree of specificity towards PARP, which makes it an ideal pharmacological tool for studying the role of PARP in various biological systems. However, one limitation of using 3-bromo-N-(1-ethylpropyl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the use of 3-bromo-N-(1-ethylpropyl)benzamide in scientific research. One potential application is in the development of new cancer therapies. PARP inhibitors, such as 3-bromo-N-(1-ethylpropyl)benzamide, have shown promising results in clinical trials for the treatment of various cancers, including breast, ovarian, and prostate cancer. Therefore, further research is needed to explore the potential of this compound and other PARP inhibitors in cancer therapy.
Another potential future direction is in the development of new anti-inflammatory drugs. PARP inhibition has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Therefore, further research is needed to explore the potential of 3-bromo-N-(1-ethylpropyl)benzamide and other PARP inhibitors in the treatment of inflammatory diseases.
In conclusion, 3-bromo-N-(1-ethylpropyl)benzamide is a potent and selective PARP inhibitor that has various applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against PARP and has potential applications in the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to explore the potential of this compound and other PARP inhibitors in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-bromo-N-(1-ethylpropyl)benzamide is a simple process that involves the reaction of 3-bromobenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
3-bromo-N-(1-ethylpropyl)benzamide has various applications in scientific research. It is widely used as a pharmacological tool to investigate the role of benzamides in biological systems. This compound has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Therefore, 3-bromo-N-(1-ethylpropyl)benzamide is used to study the effects of PARP inhibition on cancer cells and other diseases.
properties
IUPAC Name |
3-bromo-N-pentan-3-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFVIJAAWIYFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358292 | |
Record name | 3-bromo-N-pentan-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6612-51-7 | |
Record name | 3-bromo-N-pentan-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.